4-[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]morpholine
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Overview
Description
4-[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]morpholine is a heterocyclic compound that features both a pyrazole and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]morpholine typically involves the reaction of 1-methyl-3-nitro-1H-pyrazole with morpholine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the morpholine, followed by nucleophilic substitution with the pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The pyrazole ring can be hydrogenated to form a pyrazoline derivative.
Substitution: The methyl group on the pyrazole ring can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Lithium aluminum hydride or hydrogen gas with a nickel catalyst.
Substitution: Halogenating agents such as bromine or chlorine.
Major Products
Oxidation: 4-[(1-methyl-3-amino-1H-pyrazol-5-yl)methyl]morpholine.
Reduction: 4-[(1-methyl-3-nitro-1H-pyrazolin-5-yl)methyl]morpholine.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
4-[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]morpholine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid: Similar pyrazole structure but with different substituents.
1-methylpyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring with a boronic acid ester group.
1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Features multiple nitro groups and a triazole ring .
Uniqueness
4-[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]morpholine is unique due to its combination of a pyrazole and morpholine ring, which imparts distinct chemical and biological properties. This dual-ring structure can enhance its reactivity and potential as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-[(2-methyl-5-nitropyrazol-3-yl)methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3/c1-11-8(6-9(10-11)13(14)15)7-12-2-4-16-5-3-12/h6H,2-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MITUGFPITLPCNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)[N+](=O)[O-])CN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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